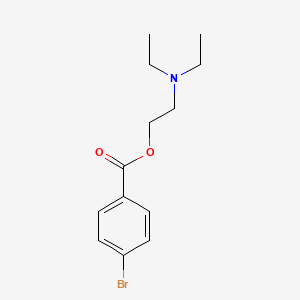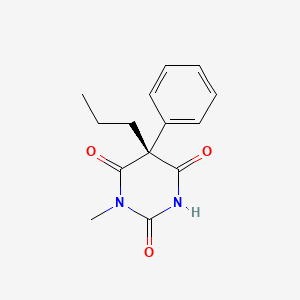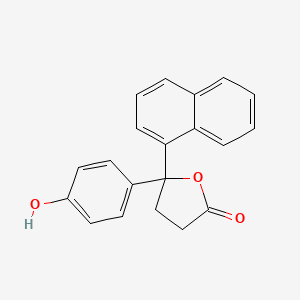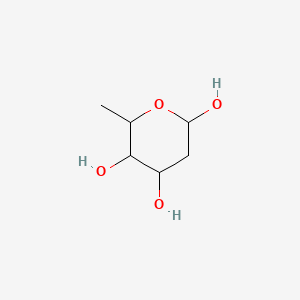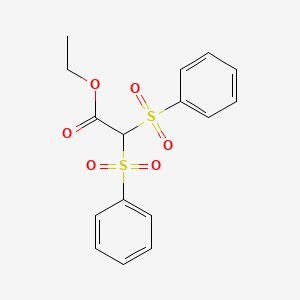
N-(2-chloroethyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)propan-1-amine: is an organic compound with the molecular formula C5H12ClN . It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(2-chloroethyl)propan-1-amine involves the nucleophilic substitution of 2-chloroethylamine with propylamine.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with 2-chloropropane.
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2-chloroethyl)propan-1-amine can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Sodium Hydroxide: Used in nucleophilic substitution reactions to replace the chlorine atom.
Potassium tert-Butoxide: Another reagent for substitution reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions to form secondary amines.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Reduction Products: Secondary amines are commonly formed through reduction reactions.
Applications De Recherche Scientifique
Chemistry: N-(2-chloroethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes.
Industry: Industrially, this compound is used in the production of surfactants, polymers, and other specialty chemicals. Its reactivity makes it a valuable component in various chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of N-(2-chloroethyl)propan-1-amine involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to changes in the structure and function of these molecules, affecting cellular processes and potentially leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
N-(2-chloroethyl)propan-2-amine: Similar in structure but with a different position of the chlorine atom.
N,N-bis(2-chloroethyl)propan-1-amine: Contains two chloroethyl groups, making it more reactive.
Uniqueness: N-(2-chloroethyl)propan-1-amine is unique due to its specific reactivity and the position of the chlorine atom. This makes it particularly useful in certain synthetic applications where selective alkylation is required .
Propriétés
Numéro CAS |
42453-16-7 |
|---|---|
Formule moléculaire |
C5H12ClN |
Poids moléculaire |
121.61 g/mol |
Nom IUPAC |
N-(2-chloroethyl)propan-1-amine |
InChI |
InChI=1S/C5H12ClN/c1-2-4-7-5-3-6/h7H,2-5H2,1H3 |
Clé InChI |
CFZUIIKEGAIPQS-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




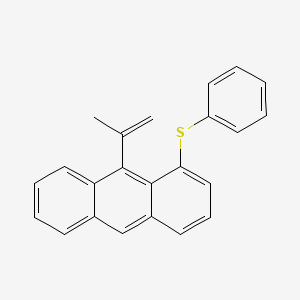
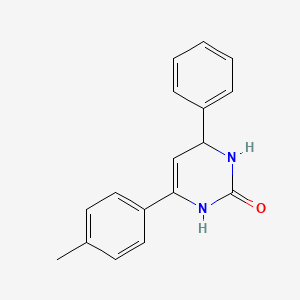
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)
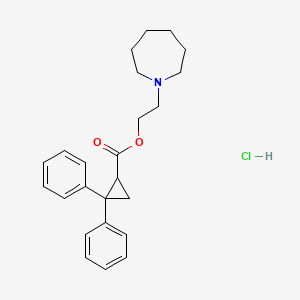
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)
